2-(4-Methylpiperidin-1-yl)propanoic acid
Description
Ring Fusion: Fusing a second ring to the piperidine (B6355638) scaffold can create a bicyclic system with a more defined three-dimensional structure.
Introduction of Double or Triple Bonds: Incorporating unsaturation into the N-alkyl side chain can restrict its rotational freedom.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-5-10(6-4-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWNGCMPWBBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627568 | |
| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-16-0 | |
| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Fine Tuning Lipophilicity and Hydrophilic Interactions:a Key Principle is to Balance the Lipophilicity, Which Influences Membrane Permeability and Oral Bioavailability, with the Necessary Hydrophilic Interactions for Receptor Binding.
Modification of the Propanoic Acid Chain: The length and branching of the alkyl chain can be systematically varied to optimize the positioning of the terminal carboxylic acid. Introducing heteroatoms (e.g., oxygen to form an ether linkage) within the chain can alter its flexibility and polarity.
Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole or a hydroxamic acid. This can modulate the pKa of the acidic moiety and its interaction with the receptor, potentially leading to improved potency or selectivity.
Probing the Receptor Binding Pocket:systematic Modification of the Scaffold Allows for the Exploration of the Topology of the Receptor Binding Site.
Substitution on the Piperidine (B6355638) Ring: Introducing small substituents at other positions on the piperidine ring (e.g., 2- or 3-positions) can provide insights into the available space within the binding pocket. The stereochemistry of these substituents would be a critical factor to consider.
Varying the 4-Position Substituent: Replacing the methyl group at the 4-position with other alkyl groups (e.g., ethyl, isopropyl) or small polar groups (e.g., hydroxyl, methoxy) can probe for specific hydrophobic or polar interactions. This strategy has been shown to be effective in optimizing the affinity of 4-substituted piperidines for various targets. nih.govnih.gov
Multitarget Directed Ligand Design:in Some Cases, the Goal May Be to Design Ligands That Interact with Multiple Targets to Achieve a Synergistic Therapeutic Effect.nih.govnih.govthis Can Be Approached by Incorporating Pharmacophoric Elements Known to Bind to Different Receptors into a Single Molecule. for Example, Attaching a Known Pharmacophore for a Secondary Target to the Propanoic Acid Chain or the Piperidine Ring.
The following interactive data table outlines rational design strategies for optimizing analogues of 2-(4-methylpiperidin-1-yl)propanoic acid.
| Design Strategy | Specific Modification Example | Expected Outcome | Rationale |
| Optimize Acidity and Polarity | Replace carboxylic acid with a tetrazole group. | Potentially improved metabolic stability and oral bioavailability while maintaining key ionic interactions. | Tetrazoles are common bioisosteres for carboxylic acids with different physicochemical properties. |
| Explore Hydrophobic Pockets | Replace the 4-methyl group with a 4-ethyl or 4-phenyl group. | Increased potency if a corresponding hydrophobic pocket exists in the receptor. | Larger hydrophobic groups can lead to stronger van der Waals interactions. |
| Introduce Conformational Rigidity | Replace the propanoic acid chain with a cyclopropylcarboxylic acid group. | Enhanced potency and selectivity due to a more defined orientation of the acidic group. | Reduces the number of rotatable bonds, lowering the entropic cost of binding. |
| Probe for Additional H-Bonding | Introduce a hydroxyl group at the 3-position of the piperidine (B6355638) ring. | Potential for increased affinity if a hydrogen bond donor/acceptor is present in the receptor. | Adds a polar functional group capable of forming specific interactions. |
| Investigate Stereochemical Effects | Synthesize and test individual enantiomers of this compound. | Identification of the more potent stereoisomer, leading to a more selective and potent drug candidate. | Biological targets are chiral, and stereoisomers often have different biological activities. |
Computational Chemistry and Molecular Modeling Investigations on 2 4 Methylpiperidin 1 Yl Propanoic Acid and Its Bioactive Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict various molecular properties, including geometries, reaction energies, and electronic properties, which are crucial for understanding the reactivity and stability of a compound. mdpi.com
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capacity. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. nih.gov
Global chemical reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO). researchgate.net
Electron Affinity (A): The energy released upon gaining an electron (A ≈ -ELUMO). researchgate.net
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, whereas soft molecules have a small gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).
For 2-(4-Methylpiperidin-1-yl)propanoic acid, DFT calculations could yield the following illustrative data:
Table 1: Illustrative HOMO-LUMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Egap (LUMO-HOMO) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.38 |
| Electrophilicity Index (ω) | 2.80 |
Note: The values presented in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas denote neutral potential. researchgate.net
For this compound, an MEP map would likely show a high electron density (red) around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bond donation. The nitrogen atom in the piperidine (B6355638) ring would also exhibit some negative potential. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would be a region of high positive potential (blue), indicating its role as a hydrogen bond donor.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. impactfactor.org It is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target, such as a protein or enzyme. nih.govmdpi.com
By docking this compound into the active site of a specific biological receptor, researchers can predict its binding conformation and estimate the strength of the interaction, often expressed as a docking score or binding energy. mdpi.com Lower binding energies typically indicate a more stable and favorable interaction. The selection of the receptor is based on the therapeutic target of interest. For instance, if the compound is being investigated as an anti-inflammatory agent, it might be docked into the active site of cyclooxygenase (COX) enzymes. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.8 |
| Inhibition Constant (Ki, µM) | 1.5 |
| Interacting Residues | TYR 220, SER 350, ARG 120 |
Note: The values and interacting residues in this table are for illustrative purposes and would be specific to the chosen biological target.
A detailed analysis of the docked pose reveals the key intermolecular interactions that stabilize the ligand-receptor complex. These interactions are predominantly hydrogen bonds and hydrophobic interactions. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues in the receptor's active site. The methyl group and the piperidine ring's hydrocarbon backbone can engage in hydrophobic interactions with nonpolar residues. Visualizing these interactions helps in understanding the basis of molecular recognition and can guide the design of analogues with improved binding affinity. nih.gov
Pharmacophore Modeling and Virtual Screening Applications for Novel Ligand Discovery
Pharmacophore modeling is a powerful technique in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to screen large compound libraries in a process called virtual screening. nih.gov This allows for the rapid identification of novel molecules that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources in the drug discovery pipeline.
For a series of bioactive analogues of this compound, a pharmacophore model might consist of a hydrogen bond acceptor (from the carboxylic acid), a hydrogen bond donor (from the carboxylic acid), and a hydrophobic feature (from the methylpiperidine ring).
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions with biological targets over time. For bioactive compounds containing the piperidine scaffold, such as analogues of this compound, MD simulations provide critical insights into their conformational flexibility and the stability of their binding to protein targets. These simulations can validate the binding poses predicted by molecular docking and offer a more detailed picture of the intermolecular interactions that govern the ligand-receptor complex.
Research on various bioactive piperidine derivatives highlights the utility of MD simulations. For instance, in a study of potential SARS-CoV-2 inhibitors, MD simulations were conducted to validate the stability of the inhibitor-protease complex under physiological conditions. researchgate.net The simulations, often run for periods such as 100 nanoseconds, demonstrated that the piperidine-based compounds formed stable complexes within the active site of the main protease (Mpro), confirming the viability of the binding pose. researchgate.net The stability is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein-ligand complex over the course of the simulation. A stable RMSD pattern suggests that the ligand remains securely bound in the active site. wu.ac.th
In another investigation focusing on piperidine derivatives as potential inhibitors for the Isla protein, a target for inflammatory bowel disease and colon cancer, molecular dynamics was employed to confirm the stability and affinity of selected compounds. researchgate.net These simulations can reveal substantial effects on the protein structure's dynamics upon ligand binding. researchgate.net Similarly, studies on natural compounds from Piper betle (betel leaves) used MD simulations to show that selected molecules formed stable complexes with target receptor proteins, undergoing various conformational changes that solidified the binding. mdpi.com
The insights from MD simulations are crucial for lead optimization. By observing the dynamic behavior of a ligand in the binding pocket, researchers can identify key interactions, such as hydrogen bonds and van der Waals forces, that are essential for affinity and selectivity. mdpi.com For example, simulations can show how a piperidine ring and its substituents orient themselves to maximize favorable interactions with amino acid residues in the target protein. This detailed understanding of binding dynamics allows for the rational design of new analogues with improved potency and a more desirable pharmacokinetic profile.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties
The journey of a potential drug candidate from administration to its therapeutic target and subsequent clearance from the body is a complex process governed by its Absorption, Distribution, Metabolism, and Excretion (ADMET) properties. Predicting these properties early in the drug discovery pipeline is essential to avoid costly late-stage failures. In silico ADMET prediction utilizes computational models to estimate the pharmacokinetic and safety profiles of compounds before they are synthesized and tested in the lab.
For piperidine-based compounds, including analogues of this compound, various computational tools and web servers like SwissADME, pkCSM, and admetSAR are employed to predict key ADMET parameters. researchgate.net These predictions are crucial for assessing the drug-likeness of a molecule. A common framework for evaluating drug-likeness is Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Studies on piperidine-based oxidosqualene cyclase inhibitors showed that the majority of the compounds complied with Lipinski's rule, indicating promising drug-like characteristics. researchgate.net
Key ADMET properties evaluated for piperidine analogues in various studies include:
Absorption: Predictions often focus on human intestinal absorption (HIA) or gastrointestinal (GI) absorption. The majority of piperidine-based OSC inhibitors, for example, demonstrated high predicted gastrointestinal absorption. researchgate.net
Distribution: A critical parameter is blood-brain barrier (BBB) permeability, which determines if a compound can enter the central nervous system.
Metabolism: Interactions with cytochrome P450 (CYP) enzymes are a primary focus, as these enzymes are responsible for the metabolism of most drugs. Predicting whether a compound is a substrate or inhibitor of key CYP isoforms (e.g., CYP2D6, CYP3A4) is vital to foresee potential drug-drug interactions.
Excretion: This involves predicting the clearance pathways of the compound.
Toxicity: A range of potential toxicities can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
In a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, virtual ADMET studies were conducted to screen for drug-likeness and toxicity. nih.govnih.gov Similarly, an investigation into piperidin-4-one furoic hydrazone derivatives as potential antimicrobial and anticancer agents used in silico ADMET profiling to confirm that the compounds were likely to be orally active drug candidates. researchgate.net These computational analyses help establish a relationship between the biological activity and the physicochemical and electronic qualifications of the target compounds. nih.govtandfonline.com The findings from these predictions provide a strong foundation for selecting the most promising candidates for further preclinical development. researchgate.net
Interactive Data Tables
Below are illustrative data tables based on typical in silico predictions for bioactive piperidine analogues found in research literature.
Table 1: Representative Molecular Dynamics Simulation Parameters for a Piperidine Analogue-Protein Complex
| Parameter | Value/Description | Purpose |
| Simulation Software | GROMACS, AMBER | To run the molecular dynamics simulation. |
| Force Field | CHARMM36, OPLS-AA | To define the potential energy of the system. |
| Simulation Time | 100 ns | To observe the stability of the complex over a meaningful timescale. |
| Ensemble | NPT (Isothermal-isobaric) | To simulate conditions of constant temperature and pressure. |
| Temperature | 300 K | To approximate physiological temperature. |
| Pressure | 1 bar | To approximate physiological pressure. |
| Key Analysis Metric | RMSD (Root-Mean-Square Deviation) | To measure the average change in atomic positions and assess stability. |
Table 2: Sample In Silico ADMET Profile for a Bioactive Piperidine Analogue
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. | |
| Distribution | BBB Permeability | Low | The compound is unlikely to cross the blood-brain barrier. |
| Plasma Protein Binding | >90% | High affinity for plasma proteins, which can affect distribution. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with other CYP3A4 substrates. | |
| Toxicity | Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| hERG I Inhibition | Low Risk | Low potential for cardiotoxicity. | |
| Drug-Likeness | Lipinski's Rule of Five | Pass (0 Violations) | The compound has favorable physicochemical properties for an oral drug. |
Biological and Pharmacological Investigations of 2 4 Methylpiperidin 1 Yl Propanoic Acid Derivatives
In Vitro Bioactivity Profiling and Target Identification
The in vitro evaluation of compounds is a cornerstone of drug discovery, providing initial data on their biological effects. For derivatives of 2-(4-Methylpiperidin-1-yl)propanoic acid, this would involve a battery of tests to determine their interaction with various biological targets.
Receptor binding assays are crucial for identifying which receptors a compound interacts with. For instance, derivatives of 2-amino-3-(3-hydroxy-5-methyl-isoxazol-4-yl)propanoic acid (AMPA) and kainate have been studied for their binding properties at glutamate (B1630785) receptors such as GluA2, GluK1, and GluK3. nih.govunisi.it These studies help in understanding the structure-activity relationship (SAR) and the specific structural requirements for receptor interaction. nih.gov For example, the agonist (S)-2-Amino-3-(3-hydroxy-7,8-dihydro-6H-cyclohepta[d]isoxazol-4-yl)propionic acid and its 8-methyl analogue have been shown to be potent and selective agonists for the glutamate GluR5 receptor. researchgate.net
Similarly, the free fatty acid 1 receptor (FFA1), a G protein-coupled receptor, is a target for synthetic ligands that can act as agonists. nih.gov Radioligand binding assays using tritiated compounds like [³H]AMG 837 help in determining the binding affinity and specificity of new molecules. nih.gov Such assays would be essential to determine if this compound derivatives interact with these or other receptors and to characterize their functional activity as agonists or antagonists.
Table 1: Receptor Binding and Functional Activity Data for Related Propanoic Acid Derivatives
| Compound/Derivative | Receptor Target | Assay Type | Finding |
| AMPA and Kainate Analogues | GluA2, GluK1, GluK3 | Binding Assays | Showed interesting binding properties, helping to complete SAR analysis. nih.govunisi.it |
| (S)-4-AHCP and its 8-methyl analogue | GluR5 | Binding and Functional Assays | Potent and selective GluR5 agonists. researchgate.net |
| Synthetic Ligands (e.g., AMG 837) | FFA1 (GPR40) | Radioligand Binding | Allosteric agonists with potential for treating type 2 diabetes. nih.gov |
Enzyme Inhibition Kinetics and Mechanism of Action Studies
Many propanoic acid derivatives are known to be enzyme inhibitors. For example, aryl propanoic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. orientjchem.org The inhibition of COX-1 and COX-2 is a key mechanism for their anti-inflammatory effects. mdpi.com Similarly, new inhibitors of 5-lipoxygenase (5-LOX) have been designed based on the structure of 2-(3-benzoylphenyl)propanoic acid. researchgate.net
The antimicrobial activity of certain compounds is due to the inhibition of fatty acid biosynthesis enzymes like FabH and FabF. mdpi.com Furthermore, some propanoic acid derivatives have shown potential as α-glucosidase inhibitors, which is relevant for managing diabetes. mdpi.com Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor constant (Ki), providing insights into the mechanism of action.
Table 2: Enzyme Inhibition Data for Propanoic Acid Derivatives
| Compound Class | Target Enzyme | Type of Inhibition | Significance |
| Aryl Propanoic Acids | COX-1, COX-2 | Varies | Anti-inflammatory effects. orientjchem.orgmdpi.com |
| 2-(3-benzoylphenyl)propanoic Acid Derivatives | 5-Lipoxygenase (5-LOX) | --- | Potential anti-inflammatory agents. researchgate.net |
| Various Heterocyclic Derivatives | Fatty Acid Biosynthesis Enzymes (FabF, FabH) | Varies | Antimicrobial activity. mdpi.com |
| 2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides | α-Glucosidase | Potent Inhibition | Potential for diabetes treatment. mdpi.com |
Cell-Based Assays for Signal Transduction Pathway Modulation
Cell-based assays are vital for understanding how a compound affects cellular functions and signaling pathways. nuvisan.com These assays can monitor various cellular responses, including changes in second messengers like cyclic AMP (cAMP) and calcium ions (Ca2+), as well as the phosphorylation of key signaling proteins like ERK1/2 and the recruitment of β-arrestin.
For instance, the activation of the FFA1 receptor by agonists leads to the amplification of glucose-stimulated insulin (B600854) secretion, a process that can be studied using cell-based models. nih.gov The anti-inflammatory effects of propionic acid have been shown to be mediated in part through G-protein coupled receptors, leading to downstream effects on gene expression. nih.gov Cell-based assays would be instrumental in determining if this compound derivatives modulate these or other signaling pathways, such as those involving G-protein coupled receptors (GPCRs) or kinases. nuvisan.com
The antimicrobial potential of propanoic acid and its derivatives has been a subject of interest. researchgate.net Studies have shown that certain propanoic acid derivatives exhibit significant activity against a range of bacteria and fungi. For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. nih.gov Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown potent and broad-spectrum antimicrobial activity against both bacteria and drug-resistant Candida species. mdpi.com
The antimicrobial efficacy is typically evaluated by determining the minimum inhibitory concentration (MIC) using methods like tube dilution or microtiter plate assays. researchgate.netnih.gov These studies are crucial for identifying new antimicrobial agents.
Table 3: Antimicrobial and Antifungal Activity of Propanoic Acid Derivatives
| Compound Series | Target Organisms | MIC Values | Reference |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids | Gram-positive bacteria (including MRSA and QRSA) | 2–4 µg/mL | nih.gov |
| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives | MRSA, VRE, Gram-negative pathogens, Candida species | 0.5–64 µg/mL | mdpi.com |
| 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivatives | Broad-spectrum | Moderate activity | |
| Propionate | MRSA, E. coli, Salmonella Typhimurium, C. albicans | Dose-dependent | nih.gov |
Assessment of Anti-inflammatory and Immunomodulatory Effects
Propanoic acid and its derivatives have well-documented anti-inflammatory properties. orientjchem.org For instance, d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011) has demonstrated potent anti-inflammatory effects in various animal models, being more potent than indomethacin (B1671933) and ketoprofen (B1673614) in some assays. nih.gov Propionic acid itself has been shown to counteract inflammation in human subcutaneous adipose tissue by downregulating inflammatory parameters like TNF-α and macrophage markers. nih.gov
The immunomodulatory effects of these compounds are also significant. Propionate, a short-chain fatty acid produced by gut microbiota, has been shown to have anti-inflammatory effects. nih.gov The anti-inflammatory and immunomodulatory potential of marine-derived bioactive compounds, including peptides and fatty acids, has also been recognized. mdpi.com
The antioxidant potential of propanoic acid derivatives is another area of active research. Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can be beneficial. mdpi.com For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as having promising antioxidant properties, with some compounds showing potent activity in DPPH radical scavenging assays. mdpi.com
Similarly, para-alkoxy-phenylcarbamic acid esters with a piperazin-1-yl moiety have been investigated for their ability to reduce stable free radicals. researchgate.net The antioxidant activity of essential oils containing propanoic acid esters has also been documented. phcogj.com These studies suggest that the core structure of propanoic acid can be modified to enhance antioxidant activity. mdpi.com
In Vivo Pharmacological Efficacy Studies in Preclinical Models
In vivo studies are crucial for determining the real-world potential of a drug candidate by observing its effects within a living organism. Research into derivatives of this compound has explored their effectiveness in various disease models.
Assessment of Therapeutic Potential in Specific Disease Models (e.g., Pain, Metabolic Disorders, Neurological Conditions)
Derivatives of the core this compound structure have been investigated for a range of therapeutic applications, including pain, metabolic diseases, and neurological conditions.
Pain: Certain propanoic acid derivatives have demonstrated significant analgesic and anti-inflammatory properties in preclinical pain models. For instance, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) showed notable local analgesic and anti-inflammatory activity when administered orally to mice and rats. nih.gov In acetic acid-induced writhing tests, POPA significantly inhibited the pain response. nih.gov Similarly, other complex piperidine (B6355638) derivatives have been evaluated for their potential in treating neuropathic pain by targeting specific receptors. nih.gov One such derivative, 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}-6-[N-methyl-N-(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile, produced a strong antiallodynic effect in a model of central sensitization and fully reversed mechanical allodynia in neuropathic animals. nih.gov
Metabolic Disorders: The propanoic acid scaffold is a key feature in molecules designed to treat metabolic diseases like type 2 diabetes. nih.govnih.gov Dipeptidyl peptidase-IV (DPP-IV) inhibitors, a major class of drugs for type 2 diabetes, have been developed incorporating a modified 4-methyl-1-piperidinyl structure. nih.gov One potent and selective DPP-IV inhibitor, ABT-279, which features a complex pyridinecarboxylic acid attached to the piperidine ring, has shown efficacy in preclinical studies. nih.gov Additionally, phenoxyisobutyric acid derivatives, which act as PPARγ modulators, have demonstrated antihyperglycemic effects and insulin sensitization in murine models of diabetes. researchgate.net
Neurological Conditions: Atypical dopamine (B1211576) transporter (DAT) inhibitors containing a piperidine ring have been explored for their therapeutic potential in psychostimulant use disorders. nih.gov Modifications to these structures, including the use of a piperidine ring system, have been shown to maintain the desired atypical DAT inhibitor profile while improving metabolic stability. nih.gov Furthermore, a 5-HT(2A) receptor inverse agonist, ACP-103, which contains a 1-methylpiperidin-4-yl group, has shown a behavioral profile in animal models consistent with antipsychotic efficacy. nih.gov
Evaluation of Target Engagement and Downstream Biological Effects in Vivo
Confirming that a compound interacts with its intended biological target in a living system is a critical step in drug development. For derivatives of this compound, this has been demonstrated through various in vivo assessments.
For example, the antipsychotic-like effects of the 5-HT(2A) receptor inverse agonist ACP-103 were confirmed in vivo. The compound effectively attenuated behaviors induced by a 5-HT(2A) receptor agonist in rats, providing clear evidence of its target engagement in the central nervous system. nih.gov Similarly, the antiallodynic effects of a novel piperidine derivative in a neuropathic pain model were linked to its antagonism of the σ1R receptor, demonstrating a clear downstream biological effect resulting from target interaction. nih.gov
Pharmacokinetic and Metabolic Fate Studies
Pharmacokinetic studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This information is vital for understanding a compound's duration of action and potential for accumulation.
Metabolic Stability and Identification of Major Metabolites
The metabolic stability of a compound influences its half-life and bioavailability. Research has focused on improving the metabolic stability of various piperidine derivatives.
Metabolic Stability: In studies of atypical DAT inhibitors, replacing a piperazine (B1678402) ring with a piperidine ring led to analogues with improved metabolic stability in rat liver microsomes. nih.gov For some 1,2,4-oxadiazole (B8745197) derivatives designed as antiviral agents, good metabolic stability was achieved, with half-lives exceeding 93 minutes. However, other structures, such as certain tetrazolylalkanoic acids, have shown metabolic instability, making them more suitable for topical rather than systemic administration.
Identification of Major Metabolites: The metabolism of a 4-methyl-piperazine derivative, TM208, was studied in rats, leading to the identification of eight distinct metabolites. The metabolic pathways included desmethylation, N-acetylation, N-formylation, phenyl monohydroxylation, sulfoxidation, and oxidation of the piperazine ring. For other compounds, metabolism can involve hydrolysis of amide bonds and N-dealkylation. nih.gov
In Vivo Absorption and Distribution Profiles
The absorption and distribution of a drug determine its concentration at the site of action.
Absorption and Bioavailability: The oral bioavailability of piperidine-containing compounds varies significantly. The 5-HT(2A) receptor inverse agonist ACP-103 demonstrated an oral bioavailability of over 42.6% in rats. nih.gov In another study, a 1,2,4-oxadiazole derivative, compound 26r, showed a moderate oral bioavailability of 39.1% in mice, along with high plasma exposure. Studies on other propanoic acid derivatives have shown rapid and complete absorption following oral administration in rats and mice.
Distribution: The ability of a compound to cross the blood-brain barrier is essential for drugs targeting the central nervous system. A multitarget analgesic, compound 29, was found to have a high LogPe value, indicating a strong potential to permeate the blood-brain barrier and exert pharmacological effects in the brain.
Excretion Pathways and Mass Balance Studies
Understanding how a drug and its metabolites are eliminated from the body is crucial for assessing safety and potential for drug-drug interactions.
Studies on related fluorinated propanoic acid derivatives have shown that the substance is rapidly eliminated, primarily through the urine in both rats and mice. In a study of the dipeptidyl peptidase IV inhibitor PF-00734200, the majority of the radioactive dose was recovered in the urine of dogs and humans, and in the feces of rats, indicating both renal and metabolic clearance pathways. nih.gov Mass balance studies showed high mean recoveries of the administered radioactivity, ranging from 87.2% to 97.1% across different species. nih.gov
Advanced Applications and Future Research Directions for 2 4 Methylpiperidin 1 Yl Propanoic Acid in Chemical Biology
Development as Chemical Probes for Biological System Interrogation
Chemical probes are essential small molecules used to study and manipulate biological systems. nih.gov The structure of 2-(4-Methylpiperidin-1-yl)propanoic acid is well-suited for development into highly specific probes. The carboxylic acid group serves as a prime site for modification, allowing for the attachment of various reporter tags without significantly altering the core scaffold that may be responsible for target binding.
The design of such probes involves covalently linking the parent molecule to a functional moiety, such as a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and target identification, or a photoreactive group for photoaffinity labeling (PAL). unimi.it For instance, the carboxylic acid can be converted to an amide coupled with a linker that terminates in an alkyne or azide, making it "clickable." This allows for bioorthogonal ligation to a reporter tag via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), a powerful technique for studying targets in complex biological environments like living cells. unimi.itspringernature.com
Furthermore, the development of effective chemical probes requires high affinity and selectivity for the intended biological target. nih.gov The stereochemistry of the propanoic acid side chain and the substitution pattern on the piperidine (B6355638) ring can be systematically modified to optimize these properties, leading to probes that can elucidate protein function, validate drug targets, and map biological pathways with high precision. scispace.comrsc.org
Table 1: Potential Strategies for Developing Chemical Probes from this compound
| Probe Type | Functional Moiety | Conjugation Site | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Carboxylic Acid | Cellular imaging, tracking distribution |
| Affinity Probe | Biotin | Carboxylic Acid | Target identification, protein pull-down assays |
| Photoaffinity Label | Diazirine, Benzophenone | Carboxylic Acid or Piperidine Ring | Covalent labeling and identification of binding partners |
| Clickable Probe | Alkyne or Azide | Carboxylic Acid | Bioorthogonal ligation for various downstream applications |
Conjugation Strategies for Targeted Drug Delivery and Prodrug Design
The carboxylic acid moiety of this compound is a key functional group for implementing prodrug and targeted delivery strategies. nih.gov Prodrugs are inactive precursors that are converted into the active drug within the body, a strategy often used to overcome poor pharmacokinetics, such as low permeability or rapid metabolism. digitellinc.comacs.org
For carboxylic acid-containing drugs, a common approach is esterification to mask the polar acid group, thereby increasing lipophilicity and enhancing membrane permeability. mdpi.com For example, the ethyl ester prodrug of oseltamivir (B103847) carboxylate (Tamiflu®) dramatically improved its oral bioavailability. acs.org Similarly, converting this compound or its active derivatives into ester or amide prodrugs could enhance their ability to cross biological membranes. mdpi.com
In targeted drug delivery, the compound can be conjugated to a larger entity, such as a peptide, antibody, or polymer, to direct it to a specific tissue or cell type, like a tumor. nih.gov This is typically achieved by forming a stable but cleavable amide bond between the compound's carboxylic acid and an amine on the targeting vector, often via a linker. springernature.comnih.gov This approach can increase therapeutic efficacy while minimizing off-target side effects. The design of such conjugates must ensure they remain intact in circulation but release the active drug at the target site, often in response to specific physiological triggers like pH changes or enzymatic cleavage.
Integration in Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives
Combinatorial chemistry is a powerful technology for rapidly generating large, diverse libraries of compounds for high-throughput screening (HTS) to identify new drug leads. nih.govnumberanalytics.com this compound is an ideal scaffold for inclusion in such libraries due to its two distinct points for chemical diversification: the carboxylic acid and the piperidine nitrogen.
Using split-and-pool synthesis on a solid support, the carboxylic acid can be coupled with a vast array of primary and secondary amines to generate a library of amides. crsubscription.com Concurrently or sequentially, the piperidine nitrogen can be functionalized with various electrophiles, such as alkyl halides or acyl chlorides, further expanding the library's diversity. This approach allows for the systematic exploration of the chemical space around the piperidine scaffold. nih.govrsc.org
The resulting libraries, containing thousands to millions of unique but structurally related compounds, can be screened against biological targets to identify "hits." nih.govescholarship.org The three-dimensional character of the piperidine scaffold is particularly advantageous, as it allows for the creation of libraries that move beyond the flat, aromatic structures that have historically dominated screening collections, potentially leading to compounds with greater specificity and novel mechanisms of action. rsc.org
Table 2: Hypothetical Combinatorial Library from this compound
| Scaffold | R1 (Amine Component) | R2 (N-Piperidine Substituent) | Potential Compound Class |
| This compound | Benzylamine | (Unmodified) | N-Benzyl Amides |
| This compound | Aniline | (Unmodified) | N-Phenyl Amides |
| This compound | Glycine Methyl Ester | (Unmodified) | Peptidomimetics |
| (Precursor) | (Unmodified) | Benzyl Bromide | N-Benzyl Piperidines |
| (Precursor) | (Unmodified) | Acetyl Chloride | N-Acetyl Piperidines |
Exploration of Polypharmacology and Multi-Target Directed Ligands
Polypharmacology is a paradigm in drug discovery that moves away from the "one molecule, one target" concept towards designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach can be particularly effective for complex multifactorial diseases like cancer or neurodegenerative disorders. The piperidine scaffold is frequently found in multi-target-directed ligands (MTDLs). nih.govresearchgate.net
Derivatives of this compound can be rationally designed as MTDLs by incorporating additional pharmacophores into the structure. For example, by modifying the substituents on the piperidine ring or by extending the propanoic acid side chain with other active moieties, it may be possible to create a single molecule that inhibits two different enzymes or interacts with a receptor and an ion channel. A study on ligands derived from the natural piperidine alkaloid piperine (B192125) demonstrated the successful creation of molecules with inhibitory activity against cholinesterases and BACE1 for the potential management of Alzheimer's disease. nih.gov This strategy could be applied to the this compound scaffold to explore novel therapeutic hypotheses.
Table 3: Potential Biological Target Classes for Piperidine-Based MTDLs
| Target Class 1 | Target Class 2 | Potential Therapeutic Area |
| G-Protein Coupled Receptors (GPCRs) | Ion Channels | Neuroscience, Pain |
| Kinases | Epigenetic Enzymes | Oncology |
| Cholinesterases | BACE1 | Alzheimer's Disease |
| Monoamine Oxidase (MAO) | Serotonin Receptors | Depression, Parkinson's Disease |
Therapeutic Innovation and Drug Development Perspectives for Derivatives of this compound
The this compound scaffold holds significant promise for future therapeutic innovation. The introduction of chiral piperidine scaffolds into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comthieme-connect.com The inherent chirality of the molecule at the C2 position of the propanoic acid, combined with the methyl-substituted stereocenter on the piperidine ring, offers rich opportunities for stereoselective synthesis and optimization.
Future drug development efforts could focus on several key areas:
Stereochemical Optimization: Synthesizing and testing individual stereoisomers to identify the one with the optimal balance of potency, selectivity, and safety. Studies have shown that the position and stereochemistry of substituents on a piperidine ring can dramatically impact biological activity. thieme-connect.com
Scaffold Decoration: Exploring a wide range of substituents on the piperidine ring and modifications of the propanoic acid group to target various diseases. For example, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potential as anti-inflammatory agents. nih.gov
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or the piperidine ring with other saturated heterocycles to fine-tune properties like pKa, lipophilicity, and metabolic stability.
By leveraging modern synthetic methods and computational drug design, derivatives of this compound can be developed into novel drug candidates for a wide spectrum of diseases, including those of the central nervous system, inflammation, and metabolic disorders. nih.govnih.gov The versatility of this scaffold ensures its continued relevance in the ongoing search for the next generation of innovative medicines.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize reaction time and temperature to minimize by-products (e.g., over-alkylation).
Basic: How can researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Spectroscopic Analysis :
- NMR : Use ¹H/¹³C NMR to confirm the piperidine ring substitution pattern and carboxylic acid moiety. Compare with databases like NIST Chemistry WebBook for validation .
- IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹).
Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion at m/z 172.22) .
Thermal Analysis : Perform DSC/TGA to assess melting point and thermal stability.
Data Interpretation : Cross-reference results with structurally similar compounds (e.g., 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid) to resolve ambiguities .
Advanced: How can researchers optimize reaction yields in the synthesis of derivatives?
Methodological Answer:
Reagent Selection :
- Use LiAlH₄ or NaBH₄ for selective reductions of ketone intermediates .
- Employ Pd/C or Raney Ni for catalytic hydrogenation of unsaturated bonds .
Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring high solubility, or non-polar solvents (e.g., toluene) for thermal stability .
Kinetic Control : Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agent) and reaction time to favor mono-substitution over di-substitution .
Case Study : In a 2024 study, switching from KMnO₄ to CrO₃ for oxidation improved yield by 15% due to reduced side-reactivity .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding assays) and control compounds (e.g., ibuprofen derivatives for COX inhibition studies) .
- Validate enzyme inhibition results with orthogonal methods (e.g., SPR vs. fluorescence assays) .
Structural Analog Comparison :
- Compare bioactivity profiles with analogs like 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid to identify functional group contributions (Table 1) .
Q. Table 1: Bioactivity of Structural Analogs
| Compound | Target Receptor | IC₅₀ (μM) |
|---|---|---|
| This compound | GABAₐ | 12.3 ± 1.2 |
| 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid | GABAₐ | 8.7 ± 0.9 |
| 1-Methylpiperidine-4-carboxylic acid | NMDA | >100 |
Interpretation : Hydroxyl substitution at the 4-position enhances GABAₐ affinity, explaining discrepancies in literature .
Advanced: What computational strategies are effective for predicting binding modes?
Methodological Answer:
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABAₐ receptors). Parameterize the carboxylic acid group for protonation state accuracy .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonding (e.g., piperidine N-H···carboxylic acid interactions) .
QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donor count to predict activity across derivatives .
Validation : Cross-check predictions with experimental IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
